CB2 receptor antagonist 3
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Overview
Description
CB2 receptor antagonist 3 is a compound that selectively targets the cannabinoid receptor type-2 (CB2). Cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, immune response, and inflammation . Unlike CB1 receptors, which are primarily found in the central nervous system, CB2 receptors are mainly located in peripheral tissues, particularly in immune cells . This compound is of significant interest in scientific research due to its potential therapeutic applications in treating various diseases without the psychoactive effects associated with CB1 receptor activation .
Preparation Methods
The synthesis of CB2 receptor antagonist 3 typically involves multiple steps, starting from readily available starting materials. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
CB2 receptor antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s solubility and reactivity.
Reduction: This reaction can remove oxygen-containing groups, potentially increasing the compound’s stability.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups that can enhance or alter the compound’s activity .
Scientific Research Applications
CB2 receptor antagonist 3 has a wide range of scientific research applications:
Mechanism of Action
CB2 receptor antagonist 3 exerts its effects by binding to the CB2 receptor and blocking its activation by endogenous cannabinoids . This inhibition prevents the downstream signaling pathways that are typically activated by CB2 receptor stimulation, such as the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of mitogen-activated protein kinases (MAPKs) . By blocking these pathways, this compound can reduce inflammation, modulate immune responses, and potentially inhibit cancer cell proliferation .
Comparison with Similar Compounds
CB2 receptor antagonist 3 can be compared with other CB2 receptor ligands, such as:
JWH-133: A CB2 receptor-selective agonist with anti-inflammatory and anticancer properties.
AM1241: Another CB2 receptor-selective agonist known for its analgesic effects.
SR144528: A well-known CB2 receptor antagonist used in various research studies.
What sets this compound apart is its high selectivity and affinity for the CB2 receptor, making it a valuable tool for studying the specific roles of CB2 receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C33H46N4O2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
[(1S,4S,5S)-4-[4-[(3S)-8-azido-2-methyl-3-phenyloctan-2-yl]-2,6-dimethoxyphenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanamine |
InChI |
InChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26-,27+,28-/m0/s1 |
InChI Key |
JPZUDQJWZQLWGR-BPXGVECKSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=C[C@@H]2C3=C(C=C(C=C3OC)C(C)(C)[C@@H](CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
Canonical SMILES |
CC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
Origin of Product |
United States |
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